Cas no 69696-36-2 (5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine)

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine is a versatile heterocyclic compound featuring a bromo-substituted pyrimidine core with a reactive hydrazinyl group. Its structural properties make it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing frameworks. The presence of both bromine and hydrazine functional groups allows for selective derivatization, enabling applications in pharmaceutical and agrochemical research. The methyl substituents enhance stability while maintaining reactivity for further modifications. This compound is particularly useful in the development of biologically active molecules, offering precise control over molecular architecture. Its well-defined reactivity profile ensures consistent performance in cross-coupling and condensation reactions.
5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine structure
69696-36-2 structure
Product Name:5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine
CAS No:69696-36-2
MF:C6H9BrN4
MW:217.066459417343
MDL:MFCD27996851
CID:1081214
PubChem ID:12490577
Update Time:2025-11-01

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine
    • SCHEMBL17841635
    • (5-bromo-2,6-dimethylpyrimidin-4-yl)hydrazine
    • LYMXYJBYKMOFGO-UHFFFAOYSA-N
    • A1-09843
    • SB59606
    • 69696-36-2
    • DB-107476
    • MDL: MFCD27996851
    • Inchi: 1S/C6H9BrN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11)
    • InChI Key: LYMXYJBYKMOFGO-UHFFFAOYSA-N
    • SMILES: BrC1=C(NN)N=C(C)N=C1C

Computed Properties

  • Exact Mass: 216.00106g/mol
  • Monoisotopic Mass: 216.00106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 63.8Ų

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine Pricemore >>

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5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine Related Literature

Additional information on 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine

Recent Advances in the Application of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine (CAS: 69696-36-2) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine (CAS: 69696-36-2) has recently emerged as a versatile scaffold in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromo and hydrazinyl functional groups, has demonstrated significant potential in the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the areas of kinase inhibition and antimicrobial drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine as a precursor for the development of selective kinase inhibitors. The researchers successfully utilized this compound to generate a series of pyrimidine derivatives that exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The structural flexibility of the hydrazinyl group allowed for efficient derivatization, enabling the optimization of pharmacokinetic properties while maintaining target specificity.

In antimicrobial research, a team from the European Journal of Medicinal Chemistry (2024) reported the synthesis of novel antibacterial agents using 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine as the core structure. The resulting compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative pathogens, with some derivatives showing particularly promising activity against drug-resistant strains. Molecular docking studies revealed that these compounds interfere with bacterial DNA gyrase function, providing a potential mechanism for their antimicrobial effects.

The compound's utility extends beyond therapeutic applications. Recent work in Chemical Communications (2024) demonstrated its effectiveness as a building block for fluorescent probes. Researchers developed a series of pyrimidine-based sensors capable of selectively detecting metal ions in biological systems, with potential applications in diagnostic imaging and environmental monitoring. The bromo substituent at the 5-position proved particularly valuable for further functionalization through cross-coupling reactions.

From a synthetic chemistry perspective, advances in the preparation and purification of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine have been reported in Organic Process Research & Development (2023). The development of more efficient synthetic routes has improved the accessibility of this compound for research purposes, with yields now exceeding 85% in optimized protocols. These methodological improvements have facilitated broader investigation of this compound's potential applications.

Looking forward, the unique structural features of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine continue to inspire innovative applications in drug discovery and chemical biology. Ongoing research is exploring its potential in targeted protein degradation strategies and as a component of covalent inhibitors. The compound's versatility and the recent methodological advances in its utilization suggest that it will remain an important tool in medicinal chemistry for the foreseeable future.

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